Cas no 898756-17-7 ((4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Chemical and Physical Properties
Names and Identifiers
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- (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
- 4-bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone
- 4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro-[4.5]decyl)methyl]-3-fluorobenzophenone
- (2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone
- (4-Bromo-3-fluorophenyl){2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}methanone
- (4-Bromo-3-fluorophenyl)[2-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl]methanone
- MFCD07699570
- AKOS016020638
- DTXSID50643769
- 898756-17-7
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- MDL: MFCD07699570
- Inchi: 1S/C21H21BrFNO3/c22-18-6-5-15(13-19(18)23)20(25)17-4-2-1-3-16(17)14-24-9-7-21(8-10-24)26-11-12-27-21/h1-6,13H,7-12,14H2
- InChI Key: NYXXDXWYQJWBDC-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1F)C(C1=CC=CC=C1CN1CCC2(CC1)OCCO2)=O
Computed Properties
- Exact Mass: 433.06900
- Monoisotopic Mass: 433.06888g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 4
- Complexity: 518
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.8
- Topological Polar Surface Area: 38.8Ų
Experimental Properties
- PSA: 38.77000
- LogP: 4.09600
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876643-2g |
4-bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone |
898756-17-7 | 97% | 2g |
¥9,342.00 | 2022-09-29 | |
| Chemenu | CM218326-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone |
898756-17-7 | 95% | 1g |
$409 | 2021-08-04 | |
| Chemenu | CM218326-5g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone |
898756-17-7 | 95% | 5g |
$1320 | 2021-08-04 | |
| Chemenu | CM218326-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone |
898756-17-7 | 95% | 1g |
$455 | 2023-02-16 | |
| abcr | AB365389-1 g |
4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, 97%; . |
898756-17-7 | 97% | 1g |
€932.90 | 2023-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B876643-1g |
4-bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone |
898756-17-7 | 97% | 1g |
¥5,624.00 | 2022-09-29 | |
| abcr | AB365389-2 g |
4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, 97%; . |
898756-17-7 | 97% | 2g |
€1677.00 | 2023-04-26 | |
| abcr | AB365389-1g |
4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, 97%; . |
898756-17-7 | 97% | 1g |
€932.10 | 2025-04-15 | |
| abcr | AB365389-2g |
4-Bromo-2'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-3-fluorobenzophenone, 97%; . |
898756-17-7 | 97% | 2g |
€1674.30 | 2025-04-15 | |
| A2B Chem LLC | AH89642-1g |
(2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)(4-bromo-3-fluorophenyl)methanone |
898756-17-7 | 97% | 1g |
$644.00 | 2024-04-19 |
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Suppliers
(4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone Related Literature
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone
Research Briefing on (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone (CAS: 898756-17-7)
In recent years, the compound (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone (CAS: 898756-17-7) has garnered significant attention in the field of chemical biology and pharmaceutical research. This briefing aims to provide a comprehensive overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound, characterized by its unique spirocyclic structure, has been identified as a promising scaffold for drug development. Recent studies have highlighted its role as a modulator of specific biological targets, including G-protein-coupled receptors (GPCRs) and enzymes involved in signal transduction pathways. The presence of the 4-bromo-3-fluorophenyl moiety and the spirocyclic dioxa-aza system contributes to its enhanced binding affinity and selectivity.
A study published in the Journal of Medicinal Chemistry (2023) detailed the synthetic route for (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone, emphasizing the use of palladium-catalyzed cross-coupling reactions to introduce the bromo-fluorophenyl group. The researchers reported a high yield (78%) and excellent purity (>98%), making it a viable candidate for further preclinical evaluation.
Pharmacological evaluations have revealed that this compound exhibits potent inhibitory activity against certain kinases implicated in inflammatory and oncogenic pathways. In vitro assays demonstrated an IC50 value of 12 nM for the target kinase, suggesting its potential as a lead compound for the development of kinase inhibitors. Additionally, preliminary in vivo studies in murine models showed promising anti-inflammatory effects, with a significant reduction in cytokine levels observed at doses as low as 5 mg/kg.
Further investigations into the compound's mechanism of action have uncovered its ability to disrupt protein-protein interactions critical for cell proliferation. A recent preprint on bioRxiv (2024) described the use of cryo-EM to elucidate the binding mode of (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone with its target protein, providing structural insights that could guide the design of more potent analogs.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties. Issues such as moderate bioavailability and metabolic stability need to be addressed through medicinal chemistry efforts. Current research is focused on derivatization strategies to improve these parameters while maintaining the compound's efficacy.
In conclusion, (4-bromo-3-fluorophenyl)-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone represents a compelling candidate for further drug development. Its unique chemical structure and promising biological activity make it a valuable tool for probing disease mechanisms and a potential therapeutic agent. Future studies should prioritize translational research to bridge the gap between preclinical findings and clinical applications.
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